![molecular formula C14H16ClN3O3S B6475746 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640863-19-8](/img/structure/B6475746.png)
6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
“6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole” is a complex organic compound that contains several functional groups, including a benzoxazole ring, a piperazine ring, and a cyclopropane ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazole and piperazine rings . The cyclopropane ring could potentially be introduced through a cyclopropanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole, piperazine, and cyclopropane rings . The exact structure would depend on the specific arrangement of these rings and the position of the chlorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole, piperazine, and cyclopropane rings . The chlorine atom could potentially be a site of reactivity, and the compound could undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole, piperazine, and cyclopropane rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Orphan Drug Designation
Interestingly, a related compound (6-chloro-7-[4-[4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-3-ium fumarate) has received orphan drug designation for the treatment of acute myeloid leukemia (AML) . While not identical, this highlights the potential therapeutic relevance of similar structures.
Mechanism of Action
Target of Action
Similar compounds with piperazine and benzoxazole moieties have been reported to exhibit antibacterial activity . These compounds may target bacterial enzymes or proteins, disrupting their normal function and leading to bacterial death.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that the compound interacts with its targets (possibly bacterial enzymes or proteins) and inhibits their function . This inhibition could lead to disruption of essential bacterial processes, resulting in bacterial death.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be crucial factors determining its efficacy as a potential drug .
Result of Action
If the compound does exhibit antibacterial activity, its action would likely result in the death of bacterial cells .
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c15-10-1-4-12-13(9-10)21-14(16-12)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOPMNYICXLCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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